![molecular formula C15H19NO4 B2960605 Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate CAS No. 1219911-78-0](/img/structure/B2960605.png)
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate” is a chemical compound. It is an ester with a molecular formula of C15H19NO4 . It is used as a reactant in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring attached to a carbamoyl group, which is in turn attached to a benzoate ester . The presence of these functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound, being an ester, could undergo reactions such as hydrolysis under acidic or basic conditions, trans-esterification, and aminolysis . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
Crystal Engineering
"Methyl 2-(carbazol-9-yl)benzoate," a related compound, demonstrates the potential of methyl benzoate derivatives in crystal engineering. It undergoes a phase transition under high pressure, showcasing how these compounds can be used to explore molecular packing and structural transformations in crystals (Johnstone et al., 2010).
Aromatic Acid Degradation
Research on Pseudomonas putida's degradation of benzoate highlights the biological relevance of methyl benzoate derivatives in understanding microbial pathways for aromatic compound degradation. These pathways are critical for bioremediation and understanding microbial metabolism (Cowles et al., 2000).
Material Science
Methyl benzoate derivatives contribute to the synthesis of novel materials, such as biobased aromatic triols for polyurethane networks. These materials combine sustainability with performance, opening new possibilities in material science and engineering (Lligadas et al., 2007).
Organic Synthesis and Chemistry
Compounds like "methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate" are synthesized for various applications, including electropolymerization and as impedimetric study subjects. These synthetic pathways and their products have implications for developing new materials and chemical sensors (Ates et al., 2015).
Catalysis
Research into iron-catalyzed benzylation of 1,3-dicarbonyl compounds, using benzylic alcohols and related methyl benzoate derivatives, showcases the role of these compounds in facilitating organic reactions. This catalysis is essential for the synthesis of complex organic molecules, demonstrating the utility of methyl benzoate derivatives in synthetic organic chemistry (Kischel et al., 2007).
properties
IUPAC Name |
methyl 4-[(1-hydroxycyclopentyl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-14(18)12-6-4-11(5-7-12)13(17)16-10-15(19)8-2-3-9-15/h4-7,19H,2-3,8-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCXGGYHZTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.